N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3S/c1-3-8-24-15-6-7-20-17(22-15)26-10-14(23)21-13-5-4-12(9-11(13)2)25-16(18)19/h4-7,9,16H,3,8,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOVZMWPYOPVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C=C(C=C2)OC(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reaction conditions include the use of solvents such as dichloromethane and reagents like thionyl chloride for acylation reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be compared with similar compounds such as:
- N-[4-(Difluoromethoxy)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
- N-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
